![molecular formula C12H12Cl2N2 B14288507 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole CAS No. 116628-28-5](/img/structure/B14288507.png)
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a dichloromethylphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-3-methylacetophenone.
Formation of the Intermediate: The acetophenone undergoes a reaction with ethylamine to form the corresponding imine.
Cyclization: The imine is then cyclized with formic acid to yield the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
- 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(3,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-benzimidazole
Comparison: this compound is unique due to the presence of the 2,4-dichloro-3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Properties
| 116628-28-5 | |
Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
1-[1-(2,4-dichloro-3-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2/c1-8-11(13)4-3-10(12(8)14)9(2)16-6-5-15-7-16/h3-7,9H,1-2H3 |
InChI Key |
XTEJIKOJALVLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(C)N2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


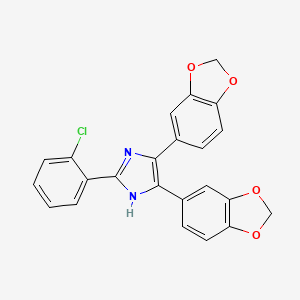
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/no-structure.png)
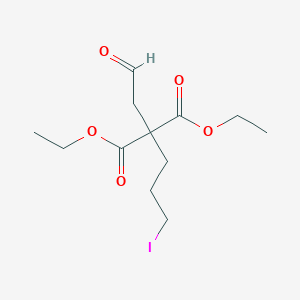
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)

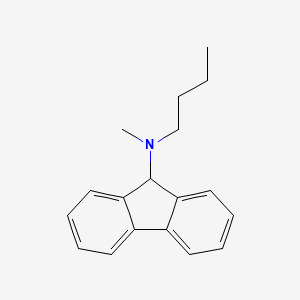
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
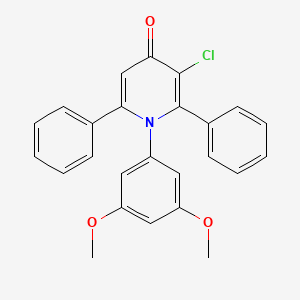
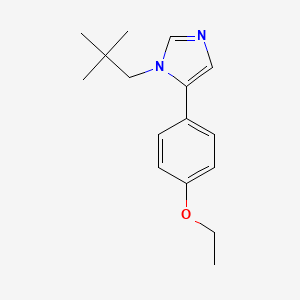
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
